Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
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Overview
Description
Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound that belongs to the class of amines and carboxylates. This compound is characterized by its bicyclic structure and the presence of a tert-butyl group, an amino group, and a carboxylate group. It is often used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction conditions usually require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is common to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amino group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the carboxylate group.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a strong base.
Major Products Formed:
Oxidation: The oxidation of the amino group can lead to the formation of nitro compounds.
Reduction: Reduction of the carboxylate group can result in the formation of alcohols.
Substitution: Substitution reactions can produce various alkylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.
Biology: In biological research, tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is used to study enzyme inhibitors and receptor binding. Its structural similarity to natural substrates allows it to be used in assays to understand biological processes.
Medicine: This compound has potential applications in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the synthesis of therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. In drug development, it may act as an enzyme inhibitor by binding to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
N-Boc-3-(2-aminopropyl)propyl bromide
Tert-butyl 3-bromopropylcarbamate
3-(Boc-amino)propyl bromide
Uniqueness: Tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate is unique due to its bicyclic structure, which provides additional stability and complexity compared to its linear counterparts. This structural feature allows for more diverse chemical reactions and applications.
Properties
IUPAC Name |
tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-10(16)7-11-8-12-5-6-13(9-11)17(12)14(18)19-15(2,3)4/h10-13H,5-9,16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLMOVLYLSUONJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC2CCC(C1)N2C(=O)OC(C)(C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2022024-91-3 |
Source
|
Record name | tert-butyl 3-(2-aminopropyl)-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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